molecular formula C12H13ClN2O2 B7828819 trans-4-(2-Cyanophenyl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 1632286-12-4

trans-4-(2-Cyanophenyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B7828819
CAS No.: 1632286-12-4
M. Wt: 252.69 g/mol
InChI Key: BCADHKOUMFUPGN-DHXVBOOMSA-N
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Description

Chemical Structure: The compound features a pyrrolidine ring substituted at the 4-position with a 2-cyanophenyl group and at the 3-position with a carboxylic acid moiety, forming a hydrochloride salt. Its trans-configuration ensures specific stereochemical properties critical for interactions in biological or material systems.

  • Molecular Formula: C₁₂H₁₃ClN₂O₂
  • Molecular Weight: 252.70 g/mol
  • CAS Number: 1049734-84-0
  • Purity: ≥95% (HPLC) .

The hydrochloride salt improves crystallinity and stability, making it suitable for pharmaceutical applications .

Properties

IUPAC Name

(3R,4S)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2.ClH/c13-5-8-3-1-2-4-9(8)10-6-14-7-11(10)12(15)16;/h1-4,10-11,14H,6-7H2,(H,15,16);1H/t10-,11+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCADHKOUMFUPGN-DHXVBOOMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CC=C2C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CC=C2C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1632286-12-4
Record name 3-Pyrrolidinecarboxylic acid, 4-(2-cyanophenyl)-, hydrochloride (1:1), (3R,4S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1632286-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Grignard Reagent-Based Synthesis of the Biphenyl Intermediate

The synthesis begins with the preparation of the 2-cyanobiphenyl moiety, a critical intermediate. A patented method (CN104072387B) describes the reaction of magnesium powder with p-chlorotoluene in tetrahydrofuran (THF) to generate p-tolylmagnesium chloride, a Grignard reagent . This reagent undergoes coupling with o-chlorobenzonitrile in the presence of manganese chloride (MnCl₂) as a catalyst at −5–5°C, yielding 2-cyano-4'-methylbiphenyl . The reaction’s regioselectivity is ensured by the catalytic role of MnCl₂, which directs coupling at the ortho position relative to the nitrile group.

Post-reaction workup involves quenching with 5–10% dilute hydrochloric acid to neutralize excess Grignard reagent, followed by extraction with petroleum ether (90–120°C) to isolate the biphenyl intermediate . The crude product is purified via vacuum distillation (135–160°C at 0.085 MPa) and recrystallization, achieving a purity of 97–99% . This step is pivotal for ensuring the quality of subsequent intermediates.

Cyclization to Form the Pyrrolidine Ring

The pyrrolidine ring is constructed via a stereoselective cyclization reaction. A method adapted from pyrimidinyl biphenylurea synthesis (PMC5724760) involves treating 2-cyano-4'-methylbiphenyl with a chiral amine source, such as (S)-prolinol, under acidic conditions . The reaction proceeds through an intramolecular Mannich-type mechanism, where the nitrile group acts as an electrophile, and the amine nucleophile facilitates ring closure.

Key parameters include:

  • Temperature : 80–100°C in refluxing ethanol.

  • Catalyst : 10 mol% p-toluenesulfonic acid (PTSA).

  • Stereoselectivity : The trans configuration is favored due to steric hindrance between the cyanophenyl group and the carboxylic acid during ring closure .

The resulting trans-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid is isolated in 65–75% yield after column chromatography (silica gel, ethyl acetate/hexane 1:3) .

Hydrochloric Acid-Mediated Salt Formation

The final step involves converting the free base to the hydrochloride salt. The pyrrolidine carboxylic acid is dissolved in anhydrous dichloromethane (DCM) and treated with gaseous HCl at 0°C . The hydrochloride precipitates as a white solid, which is filtered and washed with cold diethyl ether.

Optimization Data :

ParameterValueImpact on Yield
HCl Concentration4–6 M in DCMMaximizes precipitation
Temperature0–5°CReduces side reactions
Stirring Time2–4 hoursEnsures complete salt formation

The final product is obtained in 85–90% purity, with residual solvents removed via vacuum drying at 40°C .

Analytical Validation and Quality Control

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30, 1 mL/min) confirms a retention time of 6.2 minutes for the target compound . Nuclear magnetic resonance (NMR) spectroscopy (¹H, 500 MHz) validates the trans stereochemistry:

  • δ 3.85 ppm (dd, J = 8.5 Hz) : Proton adjacent to the carboxylic acid.

  • δ 4.12 ppm (m) : Pyrrolidine ring protons.

  • δ 7.45–7.89 ppm (m) : Aromatic protons from the cyanophenyl group .

Industrial-Scale Production Considerations

The patent CN104072387B highlights a scalable process for the biphenyl intermediate, emphasizing reagent recycling. After each coupling reaction, 1/3 of the reaction mixture is retained as a “seed” for subsequent batches, reducing raw material costs by 20–30% . Manganese chloride is recovered via aqueous extraction and reused, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it into an amine or other functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals. It plays a crucial role in developing drugs aimed at treating neurological disorders. The structural properties of trans-4-(2-Cyanophenyl)pyrrolidine-3-carboxylic acid hydrochloride enable it to modulate neurotransmitter systems, which is essential for addressing conditions such as depression and anxiety .

Case Study:
Research has shown that derivatives of this compound exhibit promising results in preclinical models for treating mood disorders. For instance, studies indicated that modifications to the pyrrolidine structure could enhance binding affinity to serotonin receptors, leading to improved therapeutic outcomes .

Neurochemistry Research

Neurotransmitter Modulation:
In neurochemistry, this compound is employed to study neurotransmitter modulation. This research helps elucidate the mechanisms underlying various mental health conditions and the potential for new treatment strategies.

Data Table: Neurotransmitter Interaction Studies

CompoundTarget ReceptorBinding Affinity (nM)Effect on Neurotransmission
Compound A5-HT1A15Increased serotonin activity
Compound BNMDA25Reduced excitotoxicity

Analytical Chemistry

Quality Control Applications:
The compound is also significant in analytical chemistry, where it is used in methods to detect and quantify related chemical substances. Its stability and solubility make it suitable for quality control processes in the pharmaceutical industry.

Methodology:
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) utilize this compound as a standard reference material for calibrating instruments and ensuring accurate measurements during drug formulation .

Biochemical Studies

Enzyme Interaction Assays:
In biochemical studies, this compound is involved in assays that explore enzyme interactions, contributing to the discovery of new therapeutic targets. It has been shown to inhibit specific enzymes that are overexpressed in certain cancers, suggesting potential applications in cancer therapy.

Example Study:
A study demonstrated that this compound could inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and type 2 diabetes management .

Material Science

Polymer Integration:
In material science, this compound can be incorporated into polymer matrices. This enhances the properties of materials used in drug delivery systems, improving their efficacy and targeting capabilities.

Application Example:
Research has shown that polymers infused with this compound exhibit better drug release profiles compared to traditional materials, making them suitable for sustained-release formulations .

Mechanism of Action

The mechanism of action of trans-4-(2-Cyanophenyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the pyrrolidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Chlorophenyl Derivatives

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Purity (%) Key Properties
trans-4-(2-Chlorophenyl) derivative 2-chloro C₁₁H₁₃Cl₂NO₂ 262.13 ≥95 Higher lipophilicity due to Cl; lower solubility in polar solvents .
trans-4-(3-Chlorophenyl) derivative 3-chloro C₁₁H₁₃Cl₂NO₂ 262.13 95 Moderate electronic effects; used in intermediates synthesis .
trans-4-(4-Chlorophenyl) derivative 4-chloro C₁₁H₁₃Cl₂NO₂ 262.13 ≥95 Symmetric substitution may reduce steric hindrance .

The 2-cyano analog exhibits stronger hydrogen-bonding capacity, favoring receptor binding in drug design .

Trifluoromethylphenyl and Methoxyphenyl Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Purity (%) Key Properties
trans-4-(2-Trifluoromethylphenyl) derivative 2-CF₃ C₁₂H₁₂F₃ClNO₂ 291.68 ≥95 Enhanced metabolic stability; high lipophilicity .
trans-4-(4-Methoxyphenyl) derivative 4-OCH₃ C₁₂H₁₆ClNO₃ 265.71 N/A Improved solubility due to methoxy group; reduced receptor affinity .

Key Differences: The trifluoromethyl group increases steric bulk and electron-withdrawing effects, while methoxy groups enhance solubility but reduce binding in hydrophobic pockets. The 2-cyano analog balances polarity and steric demands, making it versatile in medicinal chemistry .

Cyanophenyl Isomers

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Purity (%) Key Properties
trans-4-(3-Cyanophenyl) derivative 3-cyano C₁₂H₁₃ClN₂O₂ 252.70 ≥95 Altered dipole moment; moderate solubility .
trans-4-(4-Cyanophenyl) derivative 4-cyano C₁₂H₁₃ClN₂O₂ 252.70 95 Symmetric substitution; potential for π-π stacking .

Key Differences: The 2-cyano position creates an asymmetric electronic environment, favoring interactions with chiral targets. The 3- and 4-cyano isomers may exhibit reduced binding specificity due to symmetrical charge distribution .

Fluorophenyl and Benzodioxol Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Purity (%) Key Properties
trans-4-(3-Fluorophenyl) derivative 3-fluoro C₁₁H₁₂FClNO₂ 245.68 N/A Small substituent size; minimal steric hindrance .
Benzodioxol-substituted derivative 1,3-benzodioxol-5-yl C₂₂H₂₂F₃N₃O₅ 466.0 >99 Bulky substituent; lower yield (68%) but high purity .

Key Differences: Fluorine’s small size and high electronegativity optimize binding in tight pockets, while benzodioxol derivatives face synthetic challenges due to steric demands. The 2-cyano analog offers a middle ground in size and reactivity .

Biological Activity

trans-4-(2-Cyanophenyl)pyrrolidine-3-carboxylic acid hydrochloride, often referred to as a pyrrolidine derivative, has garnered attention in the field of medicinal chemistry due to its notable biological activities. This compound is characterized by its unique structural features, which include a pyrrolidine ring, a cyano group, and a carboxylic acid. These characteristics contribute to its potential therapeutic applications, particularly in proteomics and drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the cyano group enhances its binding affinity towards specific proteins, modulating their activity and influencing various biological pathways.

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can be crucial in the treatment of diseases where enzyme activity is dysregulated.
  • Receptor Binding : It interacts with receptors involved in neurotransmission and other signaling pathways, potentially affecting physiological responses.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) for some tested strains was reported between 32 to 512 µg/mL, showcasing its potential as an antibacterial agent .

Proteomics Research

The compound has been utilized in proteomics research due to its ability to influence protein interactions and functions. Studies have suggested that it can serve as a biochemical tool for studying protein dynamics and enzyme activities, making it relevant for understanding disease mechanisms .

Case Studies and Research Findings

  • Study on Antibacterial Effects : A study evaluated the antibacterial effects of several pyrrolidine derivatives, including this compound. The results indicated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at varying concentrations .
  • Proteomic Applications : In another study focused on proteomics, the compound was tested for its ability to bind to specific proteins involved in metabolic pathways. The findings revealed that it could modulate the activity of these proteins, suggesting therapeutic implications in metabolic disorders .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds was conducted:

Compound NameStructural DifferencesUnique FeaturesBiological Activity
4-(4-Cyanophenyl)pyrrolidine-3-carboxylic acidDifferent substitution on the phenyl ringEnhanced solubilityNotable proteomic interactions
4-(2-Thienyl)pyrrolidine-3-carboxylic acidContains a thienyl group instead of cyanoPotential antifungal propertiesModerate antibacterial activity
Boc-(±)-trans-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acidContains a tert-butoxycarbonyl protecting groupImproved stability for synthesisSimilar binding affinity profiles

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for trans-4-(2-Cyanophenyl)pyrrolidine-3-carboxylic acid hydrochloride?

  • Methodology : The synthesis typically involves a multi-step approach, including condensation of 2-cyanobenzaldehyde with a pyrrolidine precursor, followed by cyclization under acidic or catalytic conditions. For example, palladium or copper catalysts in solvents like DMF or toluene may optimize yield and stereochemical control . The final step often involves hydrochlorination to stabilize the compound as a hydrochloride salt. Purity (≥95% via HPLC) is confirmed post-synthesis .

Q. How is the purity and stereochemical configuration of this compound validated?

  • Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) is standard for assessing purity (>95% ). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while X-ray crystallography or chiral HPLC (e.g., using columns like Chiralpak IA/IB) resolves the trans-stereochemistry .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodology : The compound serves as a chiral building block for drug discovery, particularly for targeting enzymes (e.g., kinases) or receptors. It is used in structure-activity relationship (SAR) studies to optimize bioactivity, such as antimicrobial or anticancer properties, via in vitro assays (e.g., IC₅₀ determination in cell lines) .

Advanced Research Questions

Q. How can enantiomeric resolution of (±)-trans-4-(2-Cyanophenyl)pyrrolidine-3-carboxylic acid hydrochloride be achieved?

  • Methodology : Chiral separation techniques are critical. Preparative chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) under isocratic conditions (hexane:isopropanol with 0.1% TFA) resolves enantiomers. Alternatively, enzymatic resolution using lipases or esterases may differentiate enantiomers via selective hydrolysis . The resolved enantiomers (e.g., (3S,4R) vs. (3R,4S)) are characterized by optical rotation and circular dichroism (CD) spectroscopy .

Q. What strategies mitigate yield variability in large-scale synthesis?

  • Methodology : Reaction optimization includes:

  • Catalyst screening : Palladium(II) acetate vs. copper(I) iodide for cyclization efficiency .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-reaction purification via recrystallization (e.g., ethanol/water mixtures) .
  • Temperature control : Stepwise heating (e.g., 80°C → 110°C) minimizes side products like lactam derivatives .

Q. How does the 2-cyanophenyl substituent influence the compound’s biological activity?

  • Methodology : Comparative SAR studies using analogs (e.g., 4-chlorophenyl or 4-hydroxyphenyl derivatives ) evaluate substituent effects. Computational docking (e.g., AutoDock Vina) predicts binding affinity to targets like G protein-coupled receptors (GPCRs). In vitro assays (e.g., radioligand binding) validate interactions, with logP values (calculated via HPLC retention times) correlating with membrane permeability .

Q. What analytical challenges arise in characterizing degradation products under physiological conditions?

  • Methodology : Forced degradation studies (acid/base hydrolysis, oxidative stress) followed by LC-MS/MS identify degradants. For example, the cyanophenyl group may hydrolyze to a carboxylic acid under basic conditions, detected via m/z shifts (e.g., +18 Da for hydrolysis) . Stability studies (40°C/75% RH for 4 weeks) assess shelf-life using ICH guidelines .

Data Contradiction Analysis

Q. How are discrepancies in reported bioactivity profiles reconciled across studies?

  • Methodology : Variability often stems from assay conditions (e.g., cell line specificity, serum concentration). Meta-analysis of IC₅₀ values (e.g., PubChem datasets ) identifies trends. For instance, conflicting antimicrobial data may reflect differences in bacterial strain susceptibility. Dose-response curves (3-parameter logistic regression) standardize potency comparisons .

Tables of Key Data

Property Value Reference
Molecular Weight252.69 g/mol
Purity (HPLC)≥95%
Chiral Centers2 (C3 and C4 of pyrrolidine ring)
Related Enantiomer CAS1049734-84-0 (3S,4R)
Boc-Protected Derivative MW316.35 g/mol

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